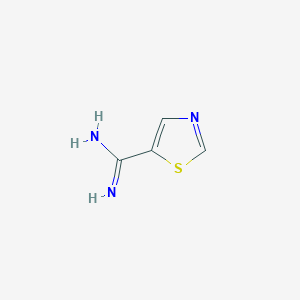

Thiazole-5-carboxamidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3S |

|---|---|

Molecular Weight |

127.17 g/mol |

IUPAC Name |

1,3-thiazole-5-carboximidamide |

InChI |

InChI=1S/C4H5N3S/c5-4(6)3-1-7-2-8-3/h1-2H,(H3,5,6) |

InChI Key |

CENALTKWKHZDJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for Thiazole 5 Carboxamidine and Its Analogs

Classical and Established Reaction Pathways

Traditional synthetic strategies for Thiazole-5-carboxamidine rely on well-established, multi-step sequences that provide a reliable, albeit often lengthy, route to the target molecule. These methods prioritize the robust formation of the heterocyclic core and the subsequent, carefully controlled, functional group interconversion.

The cornerstone of classical thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, first reported in 1887. analis.com.my This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide derivative. ijper.org To obtain the necessary Thiazole-5-carbonitrile (B1321843) precursor, a starting material containing a nitrile group is required. For instance, the reaction of an α-haloketone with thiourea (B124793) can yield 2-aminothiazole (B372263) derivatives. mdpi.com A common strategy for obtaining the thiazole-5-carbonitrile core is through the Hantzsch reaction using starting materials that already incorporate the cyano group.

Another classical approach is the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent. While effective, both the Hantzsch and Cook-Heilbron methods can sometimes be limited by harsh reaction conditions or the availability of starting materials. analis.com.my

A modified Gewald reaction represents another versatile method for accessing substituted thiazoles from nitriles. nih.gov Depending on the substitution pattern of the starting nitrile, the reaction with 1,4-dithiane-2,5-diol (B140307) can selectively yield either 2-substituted thiazoles or 2-aminothiophenes. nih.gov Specifically, nitriles with an alkyl or aryl substituent on the α-carbon tend to form thiazole products. nih.gov

Table 1: Classical Cyclization Reactions for Thiazole-5-Carbonitrile Analogs

| Reaction Name | Starting Materials | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone, Thiourea | Reflux in Ethanol | 2-Aminothiazole-5-carbonitrile | ijper.org |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Base catalysis | 2-Thiol-thiazole-5-carbonitrile | analis.com.my |

| Modified Gewald Reaction | α-Substituted Acetonitrile, 1,4-Dithiane-2,5-diol | Base (e.g., triethylamine), Heat | 2,4-Disubstituted-thiazole-5-carbonitrile | nih.gov |

The term "amidation" typically refers to the formation of a carboxamide (R-C(=O)NR₂). However, the target functional group here is a carboxamidine (R-C(=NH)NH₂), which requires a distinct synthetic transformation. The most established and widely used method for converting a nitrile, such as thiazole-5-carbonitrile, into a carboxamidine is the Pinner reaction . jk-sci.comwikipedia.org

The Pinner reaction is a two-step process: synarchive.com

Formation of a Pinner Salt: The thiazole-5-carbonitrile is treated with an anhydrous alcohol (like ethanol) in the presence of a strong acid, typically dry hydrogen chloride (HCl) gas. nrochemistry.com This acid-catalyzed addition of the alcohol to the nitrile forms a stable intermediate called an imino ester hydrochloride, also known as a Pinner salt. jk-sci.comorganic-chemistry.org Low temperatures are often crucial during this step to prevent the thermodynamically unstable Pinner salt from rearranging into a less reactive amide. jk-sci.com

Ammonolysis: The isolated Pinner salt is then treated with ammonia (B1221849) (or an amine) to form the final this compound. wikipedia.orgnrochemistry.com The ammonia displaces the alkoxy group from the imino ester to yield the amidine, typically as its hydrochloride salt.

Table 2: General Conditions for the Pinner Reaction

| Step | Reagents | Solvent | Temperature | Key Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1. Imidate Formation | Nitrile, Anhydrous Alcohol, Dry HCl (gas) | Anhydrous (e.g., Dioxane, Chloroform) | Low (e.g., 0 °C) | Pinner Salt (Imino ester hydrochloride) | jk-sci.comnrochemistry.com |

| 2. Ammonolysis | Pinner Salt, Ammonia (or Amine) | Alcohol (e.g., Ethanol) | Room Temp. to 40 °C | Amidine Hydrochloride | synarchive.comnrochemistry.com |

Combining the above methodologies provides a classical multi-step pathway to this compound. A representative sequence is as follows:

Synthesis of Thiazole-5-carbonitrile: A suitable α-halocarbonyl precursor is reacted with a thioamide via the Hantzsch synthesis to form the core thiazole ring bearing a nitrile at the C5 position.

Conversion to this compound: The resulting thiazole-5-carbonitrile is then subjected to the Pinner reaction. It is first converted to the corresponding thiazole-5-imidate hydrochloride (Pinner salt) using anhydrous HCl in ethanol. This intermediate is subsequently treated with ammonia to yield the final this compound hydrochloride.

This stepwise approach allows for the purification of intermediates and ensures the high purity of the final product, which is critical for subsequent applications.

Novel and Green Chemistry Synthetic Innovations

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and scalable syntheses for heterocyclic compounds. These innovations focus on reducing reaction times, minimizing waste, and avoiding hazardous reagents.

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. Several one-pot methods have been developed for the synthesis of thiazole derivatives. For example, a three-component reaction of an α-haloketone, thiourea, and a substituted aldehyde can be performed in the presence of a reusable catalyst to yield highly functionalized thiazoles. mdpi.com While a direct one-pot synthesis of this compound from simple precursors is not widely reported, one-pot syntheses of the key thiazole-5-carbonitrile intermediate are feasible. ekb.eg

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net The synthesis of thiazole derivatives under microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields. nih.govnih.gov For instance, three-component reactions to form thiazolyl-pyridazinediones have been successfully carried out under microwave conditions. nih.gov These green chemistry approaches could be applied to the synthesis of the thiazole-5-carbonitrile precursor.

Some progress has also been made in developing greener conditions for the Pinner reaction. The use of cyclopentyl methyl ether (CPME), a more sustainable solvent alternative, has been shown to be effective for the Pinner reaction, allowing for direct product isolation by simple filtration in some cases. researchgate.netmanufacturingchemist.com

Solid-phase synthesis offers a powerful platform for the generation of compound libraries for drug discovery. This technique simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product. While the direct solid-phase synthesis of this compound is not explicitly detailed in the literature, methods for the solid-phase synthesis of related structures provide a clear blueprint.

A viable approach involves the synthesis of amidines on a solid support by the reduction of polymer-bound amidoximes. researchgate.net This method proceeds in two steps:

A resin-bound nitrile is treated with hydroxylamine (B1172632) to form the corresponding resin-bound amidoxime (B1450833).

The amidoxime is then reduced, for example with tin(II) chloride (SnCl₂·2H₂O), to yield the polymer-bound amidine, which can then be cleaved from the support. researchgate.net

This strategy avoids the use of gaseous HCl required for the Pinner reaction and is amenable to high-throughput synthesis formats.

Table 3: Comparison of Synthetic Approaches

| Feature | Classical Multi-Step Synthesis | Novel One-Pot/Microwave Synthesis | Solid-Phase Synthesis |

|---|---|---|---|

| Efficiency | Lower (multiple steps, purifications) | Higher (fewer steps, faster) | High-throughput capable |

| Yields | Generally reliable but can be lower overall | Often improved yields | Variable, depends on resin and cleavage |

| Conditions | Often harsh (e.g., strong acids, high temp) | Milder, reduced reaction times | Generally mild reaction conditions |

| Scalability | Can be challenging | More readily scalable | Ideal for library synthesis, not bulk |

| Green Aspect | Generates more waste | Less solvent, less energy | Reduced purification waste, but resin use |

Environmentally Conscious Methodologies

The development of environmentally friendly synthetic methods for thiazole derivatives has gained significant attention. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. ijarsct.co.insemanticscholar.org

One such approach involves the use of ultrasonic irradiation. This technique has been successfully applied to the synthesis of various thiazole derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. semanticscholar.orgmdpi.com For instance, a series of 2-bromo-4-methylthiazole-5-carboxamide (B8233981) derivatives were synthesized using polyethylene (B3416737) glycol-400 (PEG-400) as a recyclable and non-toxic solvent under ultrasonic conditions. asianpubs.org Another example is the use of a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst in the synthesis of thiazoles under ultrasonic irradiation, which offers an eco-friendly alternative to traditional bases like triethylamine. mdpi.com

Microwave-assisted synthesis is another prominent green chemistry technique. semanticscholar.org It provides rapid and uniform heating, which can significantly accelerate reaction rates and improve yields. semanticscholar.org The synthesis of thiazole derivatives has been achieved using microwave irradiation, sometimes in solvent-free conditions, further reducing the environmental impact. ijarsct.co.insemanticscholar.org

The use of water as a solvent and chemoenzymatic one-pot multicomponent reactions are also being explored. analis.com.my For example, α-amylase derived from Aspergillus oryzae has been used as a catalyst in the synthesis of thiazole derivatives in ethanol. analis.com.my These methods align with the principles of green chemistry by utilizing benign solvents and biocatalysts. ijarsct.co.inanalis.com.my

The following table summarizes some environmentally conscious methodologies for the synthesis of thiazole derivatives.

| Methodology | Key Features | Example Application | Reference(s) |

| Ultrasonic Irradiation | Shorter reaction times, higher yields, milder conditions. | Synthesis of 2-bromo-4-methylthiazole-5-carboxamide derivatives in PEG-400. | semanticscholar.orgmdpi.comasianpubs.org |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, improved yields. | Synthesis of thiazole derivatives, sometimes under solvent-free conditions. | ijarsct.co.insemanticscholar.org |

| Biocatalysis | Use of enzymes as catalysts, environmentally friendly. | α-amylase catalyzed synthesis of thiazole derivatives in ethanol. | analis.com.my |

| Recyclable Catalysts | Use of catalysts that can be recovered and reused. | Cross-linked chitosan hydrogel as a recyclable base catalyst. | mdpi.com |

Mechanistic Investigations of Reaction Pathways

Proposed Reaction Mechanisms and Intermediate Characterization

The synthesis of the thiazole ring often proceeds through the well-established Hantzsch thiazole synthesis. analis.com.my This method typically involves the condensation reaction between an α-haloketone and a thioamide. analis.com.my The proposed mechanism involves the initial S-alkylation of the thioamide by the α-haloketone to form an intermediate, followed by cyclization through the loss of a water molecule to form the thiazole ring.

In the synthesis of certain thiazole-5-carboxamide (B1230067) derivatives, the formation of the thiazole ring can be influenced by the reaction conditions. For instance, in an acidic medium, the dehydration of an intermediate can be promoted. mdpi.comresearchgate.net The introduction of HCl gas into the reaction system has been proposed to facilitate the generation of the thiazole ring. mdpi.comresearchgate.net The characterization of intermediates is crucial for understanding the reaction pathway. Techniques such as X-ray crystallography have been employed to confirm the structure of key intermediates, providing direct evidence for the proposed mechanism. researchgate.netekb.eg

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in the synthesis of this compound and its analogs, influencing reaction rates, yields, and even the reaction pathway. researchgate.net

Catalysts:

Base Catalysts: Bases such as triethylamine, pyridine, sodium acetate, and N,N-diisopropylethylamine are commonly used to facilitate the cyclization step in thiazole synthesis. analis.com.mymdpi.comresearchgate.net The choice of base can significantly impact the reaction yield. For example, in the synthesis of certain N-aryl-thiazole-5-carboxamides, N,N-diisopropylethylamine was found to give better yields compared to other organic and inorganic bases. mdpi.comresearchgate.net

Acid Catalysts: In some cases, acidic conditions are necessary to promote the dehydration step leading to the formation of the thiazole ring. mdpi.comresearchgate.net

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions have been utilized for the functionalization of the thiazole ring, enabling the introduction of various substituents. rsc.org

Biocatalysts: As part of green chemistry initiatives, enzymes like α-amylase have been explored as catalysts for thiazole synthesis. analis.com.my

Reaction Conditions:

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield. Solvents such as ethanol, dichloromethane, and tetrahydrofuran (B95107) (THF) are frequently used. analis.com.mymdpi.comresearchgate.net In some syntheses, a mixture of solvents like THF/DMF has been found to be optimal. researchgate.net

Temperature: Reaction temperatures can range from room temperature to reflux conditions, depending on the specific synthetic route. analis.com.mymdpi.com

Reaction Time: The duration of the reaction is another critical parameter that is optimized to maximize product yield. analis.com.my

The following table provides a summary of the role of various catalysts and conditions.

| Factor | Role | Examples | Reference(s) |

| Catalysts | |||

| Base | Promotes cyclization and other base-mediated steps. | Triethylamine, Pyridine, N,N-diisopropylethylamine. | analis.com.mymdpi.comresearchgate.net |

| Acid | Facilitates dehydration to form the thiazole ring. | HCl. | mdpi.comresearchgate.net |

| Palladium | Enables C-H activation and cross-coupling for functionalization. | Pd catalysts for C-H alkenylation. | rsc.org |

| Biocatalyst | Provides an environmentally friendly catalytic route. | α-amylase. | analis.com.my |

| Reaction Conditions | |||

| Solvent | Influences solubility, reaction rate, and yield. | Ethanol, Dichloromethane, THF, DMF. | analis.com.mymdpi.comresearchgate.net |

| Temperature | Affects reaction kinetics. | Room temperature to reflux. | analis.com.mymdpi.com |

Synthetic Strategies for Targeted Derivatization

Regioselective Functionalization of the Thiazole Ring

The ability to selectively introduce functional groups at specific positions on the thiazole ring is crucial for developing new analogs with desired properties. Various strategies have been developed for the regioselective functionalization of thiazoles.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of the thiazole ring. rsc.org This methodology allows for the introduction of various substituents at the C2, C4, and C5 positions. rsc.org For instance, sequential Pd-catalyzed regioselective C-H alkenylation has been used to create multifunctionalized thiazole derivatives with diverse substitution patterns. rsc.org

Another approach involves the use of organometallic reagents. Metalation of the thiazole ring using reagents like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl allows for the regioselective introduction of electrophiles at different positions. acs.orgdntb.gov.ua This method provides a general route to synthesize 2,4,5-trisubstituted thiazoles. acs.org

Furthermore, metal-free C-Se bond-forming reactions have been developed for the regioselective C-5 phenylselenylation of disubstituted thiazoles. acs.org This transformation utilizes molecular iodine and PIDA as an oxidant in a DMF medium. acs.org

The sulfone group has also been employed as a versatile reactive tag for the functionalization of the thiazole ring. rsc.org This group can facilitate various transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.org

Diversity-Oriented Synthesis of Thiazole-5-carboxamide Libraries

Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules for high-throughput screening. cam.ac.uk This approach is particularly valuable in drug discovery for exploring a wide range of chemical space. cam.ac.uk

For thiazole-5-carboxamides, DOS strategies often involve the use of multicomponent reactions (MCRs). mdpi.com MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, introducing multiple points of diversity. mdpi.com For example, a Ugi four-component reaction (U-4CR) has been used to synthesize 2,4-disubstituted thiazole derivatives. mdpi.com

Amino acid-based dithiocarbamates have been introduced as efficient intermediates for the diversity-oriented synthesis of a library of di- and tri-substituted thiazoles. uni-freiburg.de These intermediates can react with a variety of reagents, such as anhydrides and acyl halides, to generate a diverse set of thiazole derivatives. uni-freiburg.de

The synthesis of thiazole peptidomimetic analogs has been achieved through a systematic approach to create a library of compounds for structure-activity relationship (SAR) studies. nih.gov This involves the modification of different parts of the thiazole scaffold, including the N- and C-termini, to generate a diverse set of analogs. nih.gov

Advanced Spectroscopic and Structural Characterization of Thiazole 5 Carboxamidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For thiazole-5-carboxamidine derivatives, ¹H, ¹³C, and two-dimensional NMR techniques are routinely employed. koreascience.krmdpi.comontosight.ai

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides valuable insights into the number, type, and connectivity of protons in a molecule. In the context of this compound derivatives, the chemical shifts (δ) of the protons are influenced by their electronic environment, which is in turn dictated by the substituents on the thiazole (B1198619) ring and the carboxamidine group.

For instance, in a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives, the aromatic protons typically appear as multiplets in the range of δ 7.29–8.36 ppm. mdpi.com The proton of the carboxamidine N-H group is often observed as a broad singlet at a downfield chemical shift, for example, around δ 10.55–11.18 ppm, due to its acidic nature and potential for hydrogen bonding. mdpi.com The presence of methyl groups on the thiazole ring or on substituents would give rise to characteristic singlet signals in the upfield region, typically between δ 2.24–2.76 ppm. mdpi.comresearchgate.netresearchgate.net

Specific examples from the literature highlight these trends. For N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide, the methyl protons appear as a singlet at δ 2.24 ppm, while the aromatic protons are observed as a series of multiplets between δ 7.29 and 8.27 ppm, and the amide proton resonates as a broad singlet at δ 10.55 ppm. mdpi.com In another example, 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid, a precursor to many carboxamidine derivatives, shows aromatic protons in the range of δ 7.54–7.72 ppm. mdpi.com

Table 1: Selected ¹H NMR Spectroscopic Data for this compound Derivatives.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | DMSO-d₆ | CH₃ | 2.24 (s, 3H) |

| Ar-H | 7.29-7.32 (m, 1H), 7.39-7.56 (m, 4H), 7.65-7.69 (m, 1H), 8.23-8.27 (m, 1H) | ||

| NH | 10.55 (br, 1H) | ||

| 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid | DMSO-d₆ | Ar-H | 7.54–7.64 (m, 2H), 7.70–7.72 (m, 1H) |

| 2-(3,4-dimethoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | DMSO-d₆ | thiazole-CH₃ | 2.65 (s, 3H) |

| -O-CH₃ | 3.65 (s, 3H), 3.77 (s, 6H), 3.85 (s, 3H), 3.87 (s, 3H) | ||

| Ar-H | 7.10 (d, J = 8.5 Hz, 1H), 7.14 (s, 2H), 7.50 (s, 1H), 7.54 (d, J = 8 Hz, 1H) | ||

| NH-amide | 10.08 (s, 1H) |

Data sourced from various research articles. mdpi.commdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In this compound derivatives, the carbonyl carbon of the carboxamide group is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around δ 160-170 ppm. researchgate.netacs.orgrsc.org

The carbon atoms of the thiazole ring also exhibit characteristic chemical shifts. For example, in some derivatives, the C2, C4, and C5 carbons of the thiazole ring have been assigned to resonances in the regions of δ 169.3, 148.7, and 100.8 ppm, respectively. asianpubs.org The substituents on the thiazole ring and the carboxamidine nitrogen significantly influence the precise chemical shifts. For instance, in a series of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives, the carbonyl carbon was observed at δ 166.3 ppm, while the thiazole carbons and methyl carbon appeared at various shifts depending on the specific substitution pattern. acs.org

Table 2: Selected ¹³C NMR Spectroscopic Data for this compound Derivatives.

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2-(3-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-4-methylthiazole-5-carboxamide | DMSO-d₆ | C=O | 166.92 |

| Thiazole-C | 125.41, 146.90, 156.38 | ||

| Aromatic-C | 96.46, 98.97, 109.36, 112.50, 120.16, 125.61, 140.83, 143.90, 149.55, 151.76, 160.87 | ||

| -O-CH₃ | 55.62, 56.08, 56.18 | ||

| thiazole-CH₃ | 17.65 | ||

| N-(4-(2-(4-chlorobenzylthiazol-4-yl)phenyl)-2-(4-chlorobenzyl)-4-methylthiazole-5-carboxamide | CDCl₃ | CO-NH | 170.69 |

| Thiazole-CH₃ | 17.31 | ||

| CH₂-Ar | 39.01 | ||

| Aromatic-C | 112.58-169.64 |

Data compiled from published research. researchgate.netmdpi.com

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR techniques to unambiguously assign all proton and carbon signals and to establish the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable in this regard.

A COSY spectrum reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. This is particularly useful for assigning protons in complex aromatic systems or aliphatic chains attached to the thiazole core. researchgate.net An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on the more easily interpretable proton spectrum. For this compound derivatives, HSQC would definitively link the thiazole ring protons to their corresponding carbon atoms, and similarly for any substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

In the analysis of this compound derivatives, the FTIR spectrum provides clear evidence for key functional groups. A strong absorption band in the region of 1630–1680 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxamide group. mdpi.comresearchgate.netsapub.org The N-H stretching vibrations of the amide and amine groups typically appear as one or more bands in the region of 3100–3500 cm⁻¹. mdpi.comrsc.org

The C=N stretching vibration of the thiazole ring is often observed around 1599-1641 cm⁻¹. researchgate.netsapub.org Additionally, C-H stretching vibrations of aromatic and aliphatic moieties appear in their characteristic regions, typically above and below 3000 cm⁻¹, respectively. mdpi.com For instance, in N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide, the N-H stretch was identified at 3249 cm⁻¹, aliphatic C-H stretches between 3026-3121 cm⁻¹, and the C=O stretch at 1633 cm⁻¹. mdpi.com

Table 3: Characteristic FTIR Absorption Frequencies for this compound Derivatives.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Carbonyl C=O | Stretch | 1630 - 1680 |

| Thiazole C=N | Stretch | 1590 - 1650 |

Data compiled from multiple sources. mdpi.comresearchgate.netresearchgate.netsapub.orgrsc.org

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically conducted using a UV-Vis spectrophotometer, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

For this compound derivatives, the UV-Vis spectra are characterized by absorption bands that arise from π → π* and n → π* transitions within the conjugated system, which includes the thiazole ring and any attached aromatic substituents. rsc.org The position and intensity of these bands can be influenced by the nature of the substituents and the polarity of the solvent. rsc.org For example, a series of azo-thiazole derivatives incorporating a thiazole-5-carboxamide (B1230067) moiety exhibited three distinct absorption bands in the range of 293 to 477 nm in polar aprotic solvents like DMSO and DMF. rsc.org The study of these electronic properties is crucial for understanding the potential applications of these compounds in areas such as materials science and photochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

The electronic absorption spectra of thiazole derivatives, recorded in various organic solvents, provide critical information about their electronic transitions. For a series of azo-thiazole derivatives, UV-Vis spectra in solvents of differing polarities like ethanol, DMSO, and DMF showed distinct absorption bands. rsc.org In polar aprotic solvents such as DMSO and DMF, these compounds typically exhibit three absorption bands. rsc.org The peaks in the shorter wavelength region are generally attributed to π → π* transitions within the aromatic systems. rsc.org A third, longer-wavelength absorption band is often associated with intermolecular charge transfer (ICT) interactions between the compound and the solvent. rsc.org

The polarity of the solvent can significantly influence the position of these absorption maxima, a phenomenon known as solvatochromism. For instance, in a study of thienylazo-thiazole dyes, varying the solvent from methanol (B129727) to acetone (B3395972) and then to DMF resulted in a bathochromic (red) shift of the absorption maxima. ekb.eg This shift indicates that the electronic transitions are sensitive to the solvent environment. ekb.eg The presence of different substituent groups on the thiazole ring can also modulate the electronic properties and, consequently, the UV-Vis absorption characteristics. rsc.org

Table 1: UV-Vis Absorption Maxima (λmax) of Selected Thiazole Derivatives in Different Solvents

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Azo-thiazole Derivative 3 | DMSO | 293, 389, 438 | rsc.org |

| Azo-thiazole Derivative 3a | DMSO | 302, 433, 477 | rsc.org |

| Thienylazo-thiazole Dye 13 | Methanol | 514 | ekb.eg |

| Thienylazo-thiazole Dye 13 | Acetone | 518 | ekb.eg |

| Thienylazo-thiazole Dye 13 | DMF | 522 | ekb.eg |

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of newly synthesized this compound derivatives. By providing highly accurate mass measurements, HRMS allows for the determination of the molecular formula with a high degree of confidence. For example, the characterization of novel methoxyphenyl thiazole carboxamide derivatives included HRMS analysis, which confirmed their molecular weights. nih.gov The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is compared to the calculated value for the proposed chemical formula, with a close match providing strong evidence for the compound's identity. This technique has been successfully employed in the characterization of numerous thiazole derivatives, ensuring the correct assignment of their molecular formulas. nih.govacs.org

Table 2: HRMS Data for Selected Thiazole Carboxamide Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| 2d | C₁₉H₁₈N₂O₄S | 371.1066 | 371.0918 | nih.gov |

| 2e | C₁₉H₁₈N₂O₄S | 371.1066 | 371.0731 | nih.gov |

| 2g | C₁₉H₁₇ClN₂O₄S | 405.0676 | 405.0455 | nih.gov |

| 7a | C₂₀H₁₄ClF₄N₃O₂S | 50.72 (C%), 3.47 (H%), 8.90 (N%) | 50.91 (C%), 2.99 (H%), 8.91 (N%) | mdpi.com |

| 8a | C₁₈H₁₁ClF₄N₂OS | 51.61 (C%), 3.21 (H%), 6.79 (N%) | 52.12 (C%), 2.67 (H%), 6.75 (N%) | mdpi.com |

| 8b | C₁₇H₈Cl₂F₄N₂OS | 46.85 (C%), 2.36 (H%), 6.21 (N%) | 46.91 (C%), 1.85 (H%), 6.44 (N%) | mdpi.com |

X-ray Crystallography

Determination of Solid-State Molecular Conformation and Crystal Packing

Studies on various thiazole derivatives have revealed key structural features. For instance, in the crystal structure of N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide, the thiazole ring and the phenyl ring are oriented at specific dihedral angles to each other. tandfonline.com In another example, a quinoline-based thiazole derivative, the thiazole ring was found to make dihedral angles of 6.5(1)° with the quinoline (B57606) ring and 8.1(1)° with an attached phenyl ring. acs.org The conformation of the heterocyclic rings can also be determined; for example, a six-membered heterocycle attached to a thiazole was found to adopt an envelope conformation. acs.org The packing of molecules in the crystal lattice is often governed by a variety of intermolecular interactions, leading to specific packing motifs like herringbone or slipped-stack arrangements. nih.gov

Elucidation of Intermolecular Interactions in the Crystalline State

The stability of a crystal lattice is determined by a complex network of intermolecular interactions. X-ray crystallography is crucial for identifying and characterizing these interactions, which include classical hydrogen bonds (e.g., N-H···O, N-H···N) and weaker interactions like C-H···O, C-H···S, and π-π stacking. tandfonline.comacs.orgmdpi.com

In the crystal structure of one thiazole derivative, intermolecular N-H···O and N-H···N hydrogen bonds were observed to form ring motifs that stabilize the crystal packing. tandfonline.com Another study on a quinoline-based thiazole derivative identified both classical N-H···O and non-classical C-H···O and C-H···N interactions. acs.org These hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. acs.orgmdpi.com For example, in one case, N-H···S hydrogen bonds linked molecules into zig-zag chains. mdpi.com The analysis of these interactions, often aided by tools like Hirshfeld surface analysis, provides a deeper understanding of the forces that govern the supramolecular assembly of these compounds in the solid state. tandfonline.com

Table 3: Intermolecular Interaction Data for a Selected Thiazole Derivative

| Interaction Type | Donor-H···Acceptor | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) | Symmetry Operation | Motif | Reference |

|---|---|---|---|---|---|---|---|

| C-H···N | C17-H17B···N1 | 2.59 | 3.320(3) | 132 | -x, -y+1, -z+1 | - | acs.org |

| C-H···O | C18-H18B···O1 | 2.59 | 3.133(2) | 116 | -x, y+1/2, -z+3/2 | - | acs.org |

| C-H···O | C3-H3···O1 | 2.56 | 3.429(2) | 156 | x, -1+y, z | C(15) | acs.org |

| N-H···O | N4-H4N···O2 | 1.96(2) | 2.627(2) | 132 | - | S(6) | acs.org |

| N-H···O | N2-H2N···O2 | 2.34(2) | 3.181(2) | 161 | -x, y+1/2, -z+3/2 | C(9) | acs.org |

Computational Chemistry and Molecular Modeling of Thiazole 5 Carboxamidine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For Thiazole-5-carboxamidine, DFT would be instrumental in understanding its fundamental chemical characteristics.

Conformational Landscape Analysis and Relative Stabilities

The conformational landscape of this compound would be determined by the rotational barriers around the C5-C(carboxamidine) single bond. DFT calculations could map the potential energy surface as a function of the dihedral angle between the thiazole (B1198619) ring and the carboxamidine group. This analysis would identify the most stable conformers (energy minima) and the transition states connecting them. It is anticipated that planar or near-planar conformations, which maximize π-conjugation between the thiazole ring and the carboxamidine moiety, would be among the most stable. The relative stabilities of different conformers can be calculated with high accuracy, providing insight into the molecule's preferred shapes in different environments.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO would likely be distributed over the electron-withdrawing carboxamidine group. DFT calculations would provide precise energy values and visual representations of these orbitals.

Table 1: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting capability |

Prediction of Spectroscopic Parameters

DFT is a reliable tool for predicting various spectroscopic parameters. For this compound, this would include:

Vibrational Frequencies (IR and Raman): Theoretical vibrational spectra can be calculated to assign the experimental IR and Raman bands to specific molecular motions, such as the C=N stretching of the thiazole ring and the N-H vibrations of the carboxamidine group.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict the 1H and 13C NMR chemical shifts, aiding in the structural confirmation of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, likely π→π* transitions within the conjugated system.

Reactivity Descriptors (e.g., Molecular Electrostatic Potential, Fukui Functions)

To understand the reactivity of this compound, several descriptors can be calculated using DFT:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. It would likely show negative potential (red/yellow) around the nitrogen atoms of the thiazole and carboxamidine groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Fukui Functions: These functions identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atoms would be predicted as likely sites for electrophilic attack, while certain carbon atoms of the thiazole ring might be susceptible to nucleophilic attack.

Table 2: Predicted Reactivity Sites in this compound

| Type of Attack | Predicted Reactive Site | Rationale |

|---|---|---|

| Electrophilic | Nitrogen atoms | High electron density and negative electrostatic potential |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's active site.

Prediction of Ligand-Receptor Binding Modes and Affinities

While no specific molecular docking studies for this compound have been reported, its structural motifs are present in many biologically active compounds. The carboxamidine group is a known bioisostere for a protonated amine and can act as a strong hydrogen bond donor. The thiazole ring can participate in various interactions, including hydrogen bonding (via the nitrogen atom) and π-π stacking.

A hypothetical docking study of this compound into the active site of a target protein, for instance, a kinase or a protease, would likely reveal key interactions:

Hydrogen Bonding: The -NH2 and =NH groups of the carboxamidine moiety would be prime candidates for forming hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in a protein's active site.

π-π Stacking: The aromatic thiazole ring could engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), could be calculated to estimate the strength of the interaction. A lower binding energy typically indicates a more stable complex and a higher predicted affinity.

Table 3: Hypothetical Binding Interactions of this compound in a Protein Active Site

| Interaction Type | Molecular Group Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Carboxamidine (-NH2, =NH) | Asp, Glu, Ser, Thr, Main-chain carbonyls |

| Hydrogen Bond Acceptor | Thiazole Nitrogen | Asn, Gln, His |

Elucidation of Key Interaction Motifs with Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method elucidates the specific atomic interactions that stabilize the ligand-protein complex. For derivatives of the this compound core, these studies have been crucial in identifying key interaction motifs responsible for their biological activity.

Research on various thiazole carboxamide derivatives has consistently highlighted the importance of hydrogen bonds and hydrophobic interactions in their binding mechanisms. For instance, in studies of benzothiazole-thiazole hybrids designed as inhibitors for the p56lck enzyme, molecular docking revealed specific binding patterns within the ATP binding site of the protein kinase. biointerfaceresearch.com Similarly, docking studies of thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors have identified critical hydrogen bonds. One derivative, compound 2a, was found to form hydrogen bonds with the amino acid residues ARG-120 and TYR-355 within the active site of the COX-2 isozyme. acs.org

In the context of antiviral research, a thiazole-pyridine hybrid (compound 8a) targeting the main protease (Mpro) of SARS-CoV-2 demonstrated a high binding affinity, with a calculated binding energy of -8.6 Kcal/mol. mdpi.com The stability of this interaction was attributed to hydrogen bonds with the protein's active site residues. mdpi.com Further investigations into other thiazole derivatives have identified interactions with a range of biological targets, including xanthine (B1682287) oxidase and the LasR protein of Pseudomonas aeruginosa, consistently underscoring the role of the thiazole core in establishing critical binding interactions. researchgate.netnih.gov

| Derivative Class | Biological Target | Key Interacting Residues | Type of Interaction | Reference |

| Thiazole Carboxamide | Cyclooxygenase-2 (COX-2) | ARG-120, TYR-355 | Hydrogen Bond, Pi-Cation | acs.org |

| Thiazole-Pyridine Hybrid | SARS-CoV-2 Main Protease (Mpro) | Not Specified | Hydrogen Bond, Hydrophobic | mdpi.com |

| Benzothiazole-Thiazole Hybrid | p56lck Kinase | Hinge Region, Allosteric Site | Not Specified | biointerfaceresearch.com |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is vital for assessing the conformational flexibility of a compound and the stability of its complex with a biological target.

The conformational flexibility of the thiazole ring and its substituents is a key determinant of its biological activity. Theoretical studies using Density Functional Theory (DFT) on the closely related thiazole-5-carboxylic acid have explored its potential energy surface. dergipark.org.tr These calculations identified four distinct conformers at minimum energy levels, arising from the orientation of the carboxylic acid group relative to the thiazole ring. The relative energies of three of these conformations were found to be approximately 0.14, 27.11, and 29.84 kJ/mol higher than the most stable structure. dergipark.org.tr Such studies are fundamental to understanding the range of shapes the molecule can adopt, which influences its ability to fit into a protein's binding site. MD simulations on more complex thiazole derivatives further elaborate on this, showing how the molecule's shape adapts and flexes within the dynamic environment of a biological system. acs.orgnih.gov

MD simulations are extensively used to validate the stability of ligand-protein complexes predicted by docking. By simulating the complex over tens to hundreds of nanoseconds, researchers can observe whether the ligand remains securely bound. A key metric for this is the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position.

In a 100 ns simulation of a thiazole-pyridine hybrid (compound 8a) complexed with the SARS-CoV-2 main protease, the stability of the complex was confirmed by the consistent presence of hydrogen bonds, averaging three throughout the simulation. mdpi.com The formation of salt bridges also contributed to the stability of the protein-ligand complex. mdpi.com Similarly, MD simulations were employed to confirm the stability of imidazo[2,1-b]thiazole-5-carboxamides bound to the Pantothenate synthetase of M. tuberculosis and to evaluate the stability of newly designed thiazole derivatives as biofilm inhibitors. researchgate.netphyschemres.org These simulations provide strong evidence that the computationally predicted binding mode is likely to be stable under physiological conditions.

Advanced Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For a compound to be a successful drug, it must not only bind its target effectively but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are now routinely used to predict these properties early in the drug discovery process, allowing researchers to prioritize compounds with a higher likelihood of success.

Computational tools like the QikProp module in the Schrödinger software suite are used to calculate a wide range of physicochemical descriptors relevant to ADME. biointerfaceresearch.comacs.org Studies on various thiazole-5-carboxamide (B1230067) derivatives have predicted properties such as aqueous solubility (QPlogS), blood-brain barrier penetration (QPlogBB), and permeability through Caco-2 cells, which is an indicator of human intestinal absorption. biointerfaceresearch.com The "Rule of Five," formulated by Lipinski, is another critical checkpoint; calculations have shown that many 2-amino-5-carboxamide thiazole derivatives possess physicochemical properties consistent with good oral bioavailability. acs.org

| Predicted ADME Property | Description | Tool/Method | Reference |

| CNS Activity | Central Nervous System activity prediction | QikProp | biointerfaceresearch.com |

| QPlogS | Predicted aqueous solubility | QikProp | biointerfaceresearch.com |

| QPPCaco | Predicted Caco-2 cell permeability | QikProp | biointerfaceresearch.com |

| QPlogBB | Predicted blood-brain barrier partition coefficient | QikProp | biointerfaceresearch.com |

| % Human Oral Absorption | Prediction of oral absorption in humans | QikProp | biointerfaceresearch.com |

| Lipinski's Rule of Five | Assessment of drug-likeness for oral bioavailability | Physicochemical Property Calculation | acs.org |

Structure Activity Relationship Sar and Mechanistic Insights for Thiazole 5 Carboxamidine Derivatives

Systematic Variation of Substituents and their Influence on Biological Activity

Systematic modifications of the thiazole-5-carboxamide (B1230067) scaffold have provided significant insights into how different substituents impact biological activity. These studies often involve altering substituents at the 2, 4, and N-positions of the carboxamide moiety.

For instance, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives evaluated for their anticancer activity, the nature of the substituent on the phenyl ring at the 2-position and on the N-phenyl ring of the carboxamide played a critical role. The highest activity against the A-549 lung cancer cell line was observed when the 2-position of the thiazole (B1198619) ring was substituted with a 2-chlorophenyl group and the N-phenyl ring of the carboxamide bore a 4-chloro-2-methylphenyl group. mdpi.comresearchgate.net This suggests that specific electronic and steric properties of these substituents are crucial for cytotoxic effects.

In the context of cyclooxygenase (COX) inhibition, the lipophilicity of substituents has been shown to be a key determinant of activity. In one study, a derivative with a bulky, lipophilic tert-butyl group exhibited greater potency against both COX-1 and COX-2 enzymes compared to analogues with more hydrophilic methoxy groups. nih.gov This highlights the importance of hydrophobic interactions in the active site of COX enzymes.

Furthermore, the position of substituents on an aromatic ring can significantly influence activity. For c-Met kinase inhibitors based on a thiazole-carboxamide scaffold, it was found that mono-electron-withdrawing groups on a phenyl ring at the N-position of the carboxamide improved activity, with the 4-position being optimal. tandfonline.com

The following table summarizes the influence of various substituents on the anticancer activity of a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives against the A-549 cell line.

| Compound ID | R (Substituent at C2 of Thiazole) | R' (Substituent on N-phenyl of Carboxamide) | Inhibition (%) at 5 µg/mL |

| 8c | 2-Chlorophenyl | 4-Chloro-2-methylphenyl | 48 |

| 8f | 2-Chlorophenyl | 2,4,6-Trichlorophenyl | 40 |

| 8a | 2-Fluorophenyl | 4-Chloro-2-methylphenyl | Low activity |

| 8e | 2-Chlorophenyl | 2-(Trifluoromethyl)phenyl | Low activity |

Data sourced from a study on the anticancer activity of novel thiazole-5-carboxamide derivatives. mdpi.com

Identification of Pharmacophoric Features Essential for Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For thiazole-5-carboxamide derivatives, several key pharmacophoric features have been identified.

The Thiazole Core: The thiazole ring itself is a crucial pharmacophoric element, likely involved in essential binding interactions with biological targets. nih.gov Its aromatic nature allows for π-π stacking interactions, and the nitrogen and sulfur atoms can act as hydrogen bond acceptors.

The Carboxamide Linker: The amide group is a critical feature, often participating in hydrogen bonding interactions with the amino acid residues in the active site of enzymes. nih.gov For instance, in the inhibition of c-Met kinase, the thiazole carboxamide moiety was found to be more suitable for hydrogen bonding interactions than thiadiazole carboxamide. nih.gov

Substituents at the 2- and 4-positions: These positions are key for modulating the electronic properties and steric bulk of the molecule, which in turn affects binding affinity and selectivity. For example, a trifluoromethyl group at the 4-position has been utilized in the design of anticancer agents. mdpi.comresearchgate.net

The N-Substituent of the Carboxamide: This position is highly amenable to modification to enhance potency and selectivity. Aromatic or heteroaromatic rings at this position can engage in hydrophobic and π-π interactions with the target protein. The substitution pattern on these rings is critical for fine-tuning the biological activity. tandfonline.com

A five-point pharmacophore model for COX-1 inhibitors has been proposed, consisting of two hydrogen bond acceptors, one hydrophobic site, and two aromatic rings, which aligns with the structural features of active thiazole-5-carboxamide derivatives. acs.org

Correlation between Molecular Structure and Biological Target Engagement

Molecular docking studies have been instrumental in elucidating the correlation between the molecular structure of thiazole-5-carboxamide derivatives and their engagement with biological targets. These computational models provide insights into the specific binding modes and key interactions that drive biological activity.

In the case of COX inhibitors, docking studies have revealed how these molecules fit into the active sites of COX-1 and COX-2. The larger binding pocket of COX-2 compared to COX-1 can be exploited to achieve selectivity. For example, bulky substituents on the N-phenyl ring of the carboxamide may be better accommodated in the COX-2 active site, leading to selective inhibition. nih.gov The orientation of the molecule within the active site, stabilized by hydrogen bonds and hydrophobic interactions, is critical for inhibitory activity.

For c-Met kinase inhibitors, docking studies have shown that the thiazole carboxamide moiety can form crucial hydrogen bonds with the kinase hinge region. nih.gov The substituents on the thiazole ring and the N-phenyl group extend into different pockets of the ATP-binding site, and their chemical nature dictates the strength of these interactions and, consequently, the inhibitory potency.

The following table presents the half-maximal inhibitory concentration (IC50) values and selectivity indices for a series of thiazole carboxamide derivatives as COX inhibitors, illustrating the impact of structural modifications on target engagement.

| Compound ID | R (Substituent on N-phenyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2a | 3,4,5-Trimethoxyphenyl | 2.65 | 0.958 | 2.766 |

| 2b | 4-tert-Butylphenyl | 0.239 | 0.191 | 1.251 |

| 2j | 4-Nitrophenyl | 1.443 | 0.957 | 1.507 |

Data adapted from a study on new thiazole carboxamide derivatives as COX inhibitors. acs.org

Rational Design Principles for Enhanced Selectivity and Potency

The insights gained from SAR and molecular modeling studies have laid the foundation for the rational design of thiazole-5-carboxamide derivatives with enhanced selectivity and potency. Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The thiazole ring can be considered a privileged scaffold. In some cases, replacing it with other heterocycles like thiadiazole has been explored, although this can lead to a decrease in activity, as seen in c-Met inhibitors. nih.gov

Structure-Based Drug Design: Utilizing the crystal structures of target proteins, medicinal chemists can design molecules that fit precisely into the active site and form optimal interactions. This approach is particularly useful for designing selective inhibitors, for example, by targeting unique residues or sub-pockets in the target enzyme.

Modulation of Physicochemical Properties: Properties such as lipophilicity, solubility, and metabolic stability can be fine-tuned by modifying substituents. For instance, the addition of polar groups can enhance solubility, while the introduction of metabolically stable groups can improve the pharmacokinetic profile of a drug candidate. The use of a trifluoromethyl group can enhance lipophilicity and metabolic stability. nih.gov

Pharmacophore-Guided Design: By identifying the key pharmacophoric features, new molecules can be designed that incorporate these essential elements while exploring novel chemical space. This can lead to the discovery of compounds with improved properties. For example, the design of multi-target agents, such as dual inhibitors of HIV-1 reverse transcriptase and RNase H, has been guided by incorporating pharmacophores for both targets into a single molecule. mdpi.com

The development of potent and selective inhibitors of the Src-family kinase p56(Lck) from a series of 2-(aminoheteroaryl)-thiazole-5-carboxamide analogs exemplifies the successful application of these rational design principles. nih.gov Through iterative cycles of design, synthesis, and biological evaluation, compounds with superior in vitro potency and in vivo efficacy have been identified.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the biological activities of Thiazole-5-carboxamidine derivatives to construct the detailed article as outlined. The research landscape is rich with studies on structurally related compounds, such as Thiazole-5-carboxamide and Thiazole-5-carboxylate derivatives, but specific investigations into the antimicrobial, anticancer, and anti-inflammatory properties of this compound derivatives are not present in the accessible literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound. Generating content on related but distinct chemical entities would violate the specific constraints of the request and misrepresent the current state of research. Further experimental studies are required to elucidate the potential biological activities of this particular class of compounds.

Investigation of Biological Activities of Thiazole 5 Carboxamidine Derivatives in Vitro and Mechanistic Focus

Anti-inflammatory Activity Evaluation

Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase (COX) Enzymes)

Thiazole-5-carboxamidine derivatives have been the subject of significant research as potential anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the biosynthesis of prostaglandins, which are key mediators in inflammatory responses. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. nih.govacs.org

In vitro studies have demonstrated that various synthesized thiazole (B1198619) carboxamide derivatives exhibit potent inhibitory activities against both COX isoforms. nih.govnih.gov For instance, a series of novel thiazole carboxamide derivatives (2a–2j) were evaluated for their COX inhibitory effects. acs.orgnajah.edu The inhibitory activity percentage at a 5 µM concentration for these compounds against the COX-2 enzyme ranged from 53.9% to 81.5%, while the inhibition of the COX-1 enzyme was between 14.7% and 74.8%. nih.govnih.gov

Compound 2h was identified as the most potent, with an 81.5% inhibition of COX-2 and 58.2% inhibition of COX-1 at a 5 µM concentration. nih.gov Conversely, compound 2f , which contains a bulky trimethoxy group on its phenyl ring, was found to be the most selective inhibitor of COX-2, with a selectivity ratio of 3.67. nih.govnih.gov This selectivity is attributed to the steric hindrance of the bulky group, which prevents effective binding to the COX-1 enzyme. nih.gov

Further studies revealed specific IC₅₀ values for these compounds. Compound 2b was the most effective against the COX-1 enzyme with an IC₅₀ of 0.239 μM and also showed potent activity against COX-2 with an IC₅₀ of 0.191 μM. acs.orgnajah.edu Compound 2a displayed the highest selectivity ratio for COX-2 (2.766) with an IC₅₀ value of 0.958 μM. acs.orgnajah.edu Another compound, 2j , also demonstrated good selectivity towards COX-2 with a ratio of 1.507 and an IC₅₀ of 0.957 μM. acs.orgnajah.edu Other research has identified N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (compound 1 ) as a specific inhibitor of COX-1, whereas 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (compound 2 ) did not affect COX-1 but did inhibit COX-2-dependent prostaglandin (B15479496) production. aub.edu.lb

Table 1: In Vitro COX Enzyme Inhibition by Thiazole Carboxamide Derivatives

| Compound | Target Enzyme(s) | IC₅₀ (μM) | Selectivity Ratio (COX-1/COX-2) | Key Findings |

|---|---|---|---|---|

| 2a | COX-1, COX-2 | COX-1: 2.65, COX-2: 0.958 acs.orgnajah.edu | 2.766 acs.orgnajah.edu | Highest selectivity for COX-2 in its series. acs.orgnajah.edu |

| 2b | COX-1, COX-2 | COX-1: 0.239, COX-2: 0.191 acs.orgnajah.edu | 1.251 acs.orgnajah.edu | Most effective compound against COX-1 in its series. acs.orgnajah.edu |

| 2f | COX-1, COX-2 | Not specified | 3.67 nih.govnih.gov | Most selective COX-2 inhibitor due to bulky trimethoxy group. nih.govnih.gov |

| 2h | COX-1, COX-2 | Not specified | Not specified | Most potent inhibitor against COX-2 (81.5% inhibition at 5 µM). nih.gov |

| 2j | COX-1, COX-2 | COX-2: 0.957 najah.edu | 1.507 najah.edu | Good selectivity towards COX-2. najah.edu |

| Compound 1 | COX-1 | 0.0556 aub.edu.lb | Specific to COX-1 | A specific inhibitor of COX-1. aub.edu.lb |

| Compound 2 | COX-2 | 11.65 aub.edu.lb | Not specified | Inhibits COX-2 dependent PGE2 production; does not affect COX-1. aub.edu.lb |

Neurobiological Modulatory Effects

This compound derivatives have been identified as significant modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are crucial for excitatory neurotransmission in the central nervous system. nih.govresearchgate.net An imbalance in this system can lead to excitotoxicity and various neurological disorders. nih.govresearchgate.net

In vitro studies utilizing patch-clamp analysis on HEK293T cells overexpressing AMPAR subunits have shown that certain thiazole-carboxamide derivatives act as negative allosteric modulators (NAMs). nih.govnih.gov A series of five compounds, designated TC-1 to TC-5 , demonstrated potent inhibition of AMPAR-mediated currents across different subunits (GluA1, GluA1/2, GluA2, and GluA2/3). nih.govnih.gov Among these, TC-2 was found to be the most powerful inhibitor for all tested subunits. nih.gov

These compounds influence receptor kinetics by enhancing deactivation rates and reducing the desensitization rate. nih.gov Another study investigated a series of compounds, MMH-1 to MMH-5 , on GluA2 AMPA receptors. nih.gov The findings highlighted MMH-5 as an effective negative allosteric modulator, which significantly affected both the magnitude and time course of receptor activity. nih.gov Specifically, MMH-5 and MMH-4 were shown to increase the rate of deactivation, while MMH-5 also reduced desensitization. nih.gov This modulation of AMPAR biophysical properties is a key mechanism of action for these thiazole derivatives. nih.gov

Table 2: Modulation of AMPA Receptors by Thiazole Carboxamide Derivatives

| Compound Series | Specific Compound(s) | Effect on AMPA Receptor | Key In Vitro Findings |

|---|---|---|---|

| TC Series | TC-2 | Negative Allosteric Modulator (NAM) | Most powerful inhibitor of AMPAR-mediated currents among TC-1 to TC-5. nih.gov |

| TC Series | TC-1 to TC-5 | Negative Allosteric Modulator (NAM) | Potently inhibit whole-cell currents of various AMPAR subunits and enhance deactivation rates. nih.govnih.gov |

| MMH Series | MMH-5 | Negative Allosteric Modulator (NAM) | Increases deactivation rate and reduces desensitization of GluA2 AMPA receptors. nih.gov |

| MMH Series | MMH-4 | Negative Allosteric Modulator (NAM) | Increases deactivation rate of GluA2 AMPA receptors. nih.gov |

The modulatory effects of thiazole-carboxamide derivatives on AMPA receptors are directly linked to their potential as neuroprotective agents. nih.gov Over-activation of AMPA receptors leads to excitotoxicity, a process implicated in various neurodegenerative diseases. researchgate.net By acting as negative allosteric modulators, these compounds can mitigate this over-activation.

The primary in vitro neuroprotective mechanism investigated for these derivatives is their ability to alter receptor kinetics, particularly by enhancing deactivation rates. researchgate.netnih.gov This action effectively shortens the duration of the receptor's response to the neurotransmitter glutamate, thereby preventing excessive calcium influx and subsequent neuronal damage. nih.govresearchgate.net The potential of compounds like TC-2 as therapeutics in neurological disturbances is based on this mechanism of controlling excitatory neurotransmission. nih.govresearchgate.net

Additionally, some thiazole derivatives have shown neuroprotective capabilities through other pathways. In an in vitro model of Parkinson's disease, novel thiazole sulfonamides demonstrated protection against 6-hydroxydopamine (6-OHDA)-induced neuronal damage in human SH-SY5Y cells. nih.gov These compounds were found to improve cell viability, reduce lactate (B86563) dehydrogenase (LDH) leakage, prevent mitochondrial dysfunction, and mitigate intracellular oxidative stress. nih.gov The underlying mechanism for these specific derivatives was identified as the activation of sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity. nih.gov

Anti-tuberculosis Agent Development

Derivatives of this compound, particularly imidazo[2,1-b]thiazole-5-carboxamides, have emerged as a highly promising class of anti-tuberculosis compounds. acs.orgnih.gov In vitro studies have demonstrated their potent efficacy against replicating and drug-resistant strains of Mycobacterium tuberculosis (Mtb). acs.org

Several imidazo[2,1-b]thiazole-5-carboxamide compounds have shown exceptionally low minimum inhibitory concentrations (MICs). Specifically, compounds 6, 16, and 17 exhibited MIC values of less than 10 nM against Mtb. acs.orgnih.gov This nanomolar potency is a significant finding in the search for new anti-TB drugs. Furthermore, these compounds were also found to be active in macrophages infected with Mtb, which is a crucial characteristic for an effective anti-tuberculosis agent. nih.gov

Other classes of thiazole carboxamides have also been investigated. A series of 4-arylthiazole-2-carboxamides were identified as potential inhibitors, with compound 18b showing an MIC value of 9.82 μM against drug-sensitive Mtb. curtin.edu.au This compound retained its high activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains. curtin.edu.au Similarly, certain 5-chloro-N-phenylpyrazine-2-carboxamides displayed significant activity, with most compounds in the series having MICs in the range of 1.56–6.25 µg/mL against Mtb H37Rv. nih.gov Notably, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (21) inhibited Mtb at an MIC of 1.56 µg/mL. nih.gov

**Table 3: In Vitro Efficacy of Thiazole Derivatives Against *Mycobacterium tuberculosis***

| Compound/Series | Specific Compound(s) | Target Strain(s) | MIC | Key Findings |

|---|---|---|---|---|

| Imidazo[2,1-b]thiazole-5-carboxamides | 6, 16, 17 | Replicating and drug-resistant Mtb | <10 nM acs.orgnih.gov | Nanomolar potency and low toxicity to VERO cells. acs.orgnih.gov |

| 4-Arylthiazole-2-carboxamides | 18b | Drug-sensitive, MDR, and XDR Mtb | 9.82 μM curtin.edu.au | Retained high activity against resistant strains. curtin.edu.au |

| 5-Chloro-N-phenylpyrazine-2-carboxamides | 21 | Mtb H37Rv | 1.56 µg/mL nih.gov | Active against Mtb and other mycobacterial strains. nih.gov |

A critical aspect of developing new anti-tuberculosis agents is the identification of their molecular targets. For the potent imidazo[2,1-b]thiazole-5-carboxamide series, the molecular target has been identified as QcrB. acs.orgnih.gov QcrB is a subunit of the cytochrome bcc complex, which is a key component of the mycobacterial electron transport chain essential for cellular respiration. acs.org

The on-target selectivity of this series was confirmed through several in vitro experiments. Mtb mutants with specific resistance-conferring mutations in the qcrB gene showed cross-resistance to these compounds. acs.orgnih.gov Conversely, a mutant with a functional deletion of the alternative cytochrome bd oxidase gene exhibited hypersusceptibility to the imidazo[2,1-b]thiazole-5-carboxamides. acs.orgnih.gov This evidence strongly supports that these compounds exert their anti-tuberculosis effect by inhibiting the function of QcrB, thereby disrupting the energy production of the mycobacterium. acs.org

While QcrB is the identified target for the imidazo[2,1-b]thiazole (B1210989) class, other thiazole derivatives may act on different targets. For example, other research has pointed to MmpL3 (mycobacterial membrane protein large 3) and GyrB (a subunit of DNA gyrase) as potential targets for different series of thiazole-based anti-tubercular agents. curtin.edu.aunih.gov

Future Perspectives in Thiazole 5 Carboxamidine Research

Emerging Synthetic Methodologies

The efficient construction of diverse thiazole-5-carboxamidine libraries is crucial for comprehensive structure-activity relationship (SAR) studies. Researchers are moving beyond traditional methods to explore more advanced and efficient synthetic strategies.

One promising area is the adoption of solid-phase organic synthesis (SPOS) . This technique simplifies purification and is well-suited for high-throughput combinatorial chemistry. A notable application involves the use of Merrifield resin to construct a 4-amino-N-(substituted) thiazole-5-carboxamide (B1230067) resin, which serves as a key intermediate for building more complex heterocyclic systems like thiazolotriazinones. mdpi.com This approach allows for the generation of large libraries of compounds for screening by simplifying the purification process to simple resin washing. mdpi.com

Microwave-assisted synthesis is another emerging methodology that offers rapid reaction times and high yields for the synthesis of thiazole (B1198619) derivatives. figshare.com This technique, often used in the absence of catalysts, provides a convenient and efficient alternative to conventional heating methods. figshare.com For instance, the treatment of ethyl bromopyruvate with thioamides under microwave irradiation has proven to be a rapid and high-yielding method for thiazole synthesis. figshare.com

Furthermore, refinements in coupling protocols are enhancing the efficiency of amide bond formation, a key step in the synthesis of many this compound derivatives. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) in solvents such as N,N-Dimethylformamide (DMF) has been shown to be an effective protocol. researchgate.net This contrasts with older methods involving acid chloride or mixed anhydride (B1165640) activation, which often result in poor yields. researchgate.net The development of synthetic pathways to create key intermediates, such as 2-phenyl-4-trifluoromethyl thiazole-5-carboxylic acid, allows for the subsequent synthesis of a variety of amide derivatives. mdpi.com

| Methodology | Description | Advantages |

| Solid-Phase Organic Synthesis (SPOS) | Involves attaching molecules to a solid support (e.g., Merrifield resin) to simplify reaction workup and purification. mdpi.com | Simplified purification, high-throughput capability, suitable for combinatorial library construction. mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often accelerating reaction rates. figshare.com | Rapid reaction times, high yields, can sometimes be performed without a catalyst. figshare.com |

| Advanced Coupling Protocols | Employs specific reagents like EDC and HOBt to facilitate the formation of amide bonds efficiently. researchgate.net | Improved yields compared to older methods (e.g., acid chloride or mixed anhydride activation). researchgate.net |

Advanced Computational and Data-Driven Approaches

Computational chemistry and data-driven methods are becoming indispensable tools in the design and optimization of this compound-based drug candidates. These in silico approaches provide deep insights into molecular interactions, predict physicochemical properties, and guide synthetic efforts, thereby saving time and resources. tandfonline.comnih.gov

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. plos.orgnih.gov In the study of thiazole-carboxamide derivatives, docking simulations have been employed to elucidate binding modes within the active sites of various targets, including cyclooxygenase (COX) enzymes and the Keap1 protein. plos.orgnih.gov These studies help to explain the observed biological activity and guide the design of more potent inhibitors. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. plos.orgnih.gov DFT calculations are applied to compute properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a compound's chemical reactivity and stability. nih.gov For thiazole-carboxamide derivatives, DFT studies have been used to gain deeper insights into their free-radical scavenging potential. plos.orgresearchgate.net

To further refine binding energy predictions, methods like the Prime Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are utilized. This approach combines molecular mechanics energies with models for solvation energy to estimate the free energy of binding for a ligand to its receptor, providing a more accurate prediction of binding affinity than docking scores alone. nih.govacs.org

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is crucial for their development. Computational tools are used to assess "drug-likeness" based on criteria such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. plos.orgresearchgate.net Specific software modules, such as QikProp, are employed for detailed ADME-T (Toxicity) analysis. nih.gov

| Computational Approach | Application in this compound Research | Key Insights |

| Molecular Docking | Predicting binding modes and affinities to biological targets like COX enzymes and Keap1. plos.orgnih.gov | Elucidates binding interactions, explains structure-activity relationships, guides rational drug design. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic properties (e.g., HOMO-LUMO energy gap) to assess chemical reactivity and stability. nih.gov | Provides insights into antioxidant potential and molecular stability. plos.orgresearchgate.net |

| MM-GBSA | Estimating the binding free energies of ligand-protein complexes. nih.govacs.org | Offers a more quantitative prediction of binding affinity compared to standard docking. nih.gov |

| ADME/Drug-Likeness Prediction | Evaluating physicochemical properties based on Lipinski's Rule of Five and using tools like QikProp for toxicity analysis. plos.orgnih.gov | Assesses the potential of a compound to be developed into an orally active drug. plos.org |

Novel Biological Targets and Mechanistic Exploration

The structural versatility of the this compound scaffold has led to its exploration against a growing number of biological targets, extending beyond traditional areas. researchgate.net This mechanistic exploration is uncovering new therapeutic opportunities for cancer, metabolic diseases, and conditions related to oxidative stress.

A significant novel target is the kinesin motor protein HSET (KIFC1) . nih.gov Many cancer cells have an abnormal number of centrosomes and rely on HSET to cluster them, enabling cell survival. Inhibiting HSET leads to the formation of multipolar spindles and subsequent cancer cell death. A high-throughput screening campaign identified a 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivative as a micromolar inhibitor of HSET, which was subsequently optimized to yield nanomolar ATP-competitive inhibitors. nih.gov

Cyclooxygenase (COX) enzymes , particularly COX-2, are well-established targets in inflammation and have been implicated in cancer progression. nih.govacs.org Novel series of thiazole carboxamide derivatives have been designed and synthesized as COX inhibitors. Some of these compounds have shown potent activity against both COX-1 and COX-2 enzymes and have demonstrated cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents. nih.gov

The c-Met kinase , a receptor tyrosine kinase, is another important target in oncology. tandfonline.com Dysregulation of the c-Met signaling pathway is involved in tumor growth, invasion, and metastasis. Thiazole carboxamide derivatives have been designed as c-Met inhibitors, with some compounds showing potent inhibitory activity in both biochemical and cellular assays. tandfonline.com Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells. tandfonline.com

Beyond cancer, researchers are investigating other potential applications. Thiazole-carboxamide derivatives have been evaluated for their antioxidant and antidiabetic properties . plos.orgresearchgate.net Some compounds have shown exceptional free radical scavenging potential, outperforming standard antioxidants. plos.orgresearchgate.net Additionally, their ability to inhibit enzymes like α-amylase , which is involved in carbohydrate digestion, suggests a potential role in managing diabetes. plos.orgresearchgate.net

| Biological Target | Therapeutic Area | Key Research Findings |

| HSET (KIFC1) | Cancer | Thiazole-5-carboxylate derivatives identified as potent, ATP-competitive inhibitors that induce a multipolar phenotype in centrosome-amplified cancer cells. nih.gov |